Bms-986142

Catalog No.
S521775
CAS No.
1643368-58-4
M.F
C32H30F2N4O4
M. Wt
572.6128
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bms-986142

CAS Number

1643368-58-4

Product Name

Bms-986142

IUPAC Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Molecular Formula

C32H30F2N4O4

Molecular Weight

572.6128

InChI

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1

InChI Key

ZRYMMWAJAFUANM-INIZCTEOSA-N

SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Solubility

Soluble in DMSO

Synonyms

BMS-986142; BMS 986142; BMS986142.

Description

The exact mass of the compound Bms-986142 is 572.2235 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-986142 is a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a signaling molecule involved in B-cell activation and function. BMS-986142 was developed by Bristol-Myers Squibb and holds significance in scientific research due to its potential therapeutic applications in B-cell malignancies and autoimmune diseases [].


Molecular Structure Analysis

BMS-986142 possesses a complex molecular structure with several key features. It contains a central 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core, which is linked to a fluorinated phenyl group and a substituted propanol moiety [, ]. The specific arrangement of these groups is believed to be crucial for its high binding affinity to BTK [].


Chemical Reactions Analysis

The detailed synthesis of BMS-986142 is not publicly available as it is likely proprietary information of Bristol-Myers Squibb. However, scientific research focuses on the compound's function rather than its synthesis [, , ].


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of BMS-986142 is not readily available from commercial suppliers. However, based on its structure, it is likely to be a small molecule with moderate solubility in organic solvents and poor solubility in water [].

BMS-986142 acts as a competitive inhibitor of BTK. It binds to the ATP-binding pocket of BTK, thereby preventing the enzyme from transferring phosphate groups and halting downstream B-cell signaling pathways [, ]. This inhibition disrupts B-cell activation and function, making BMS-986142 a promising candidate for treatment of B-cell malignancies and autoimmune diseases where B-cell activity is excessive.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Exact Mass

572.2235

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Dates

Modify: 2023-08-15
1: Watterson SH, De Lucca GV, Shi Q, Langevine CM, Liu Q, Batt DG, Beaudoin Bertrand M, Gong H, Dai J, Yip S, Li P, Sun D, Wu DR, Wang C, Zhang Y, Traeger SC, Pattoli MA, Skala S, Cheng L, Obermeier MT, Vickery R, Discenza LN, D'Arienzo CJ, Zhang Y, Heimrich E, Gillooly KM, Taylor TL, Pulicicchio C, McIntyre KW, Galella MA, Tebben AJ, Muckelbauer JK, Chang C, Rampulla R, Mathur A, Salter-Cid L, Barrish JC, Carter PH, Fura A, Burke JR, Tino JA. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl )-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. J Med Chem. 2016 Oct 13;59(19):9173-9200. PubMed PMID: 27583770.

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